1-Chlorohex-2-EN-4-yne
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Overview
Description
1-Chlorohex-2-EN-4-yne is an organic compound with the molecular formula C6H7Cl. It is characterized by the presence of a chlorine atom attached to a hexene backbone with a triple bond at the fourth position. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
1-Chlorohex-2-EN-4-yne can be synthesized through the chlorination and rearrangement of hex-1-en-4-yn-3-ol. This process involves the chlorination of hex-1-en-4-yn-3-ol, followed by a rearrangement to yield this compound . The compound can be separated into its cis- and trans-isomers, which can be further reacted with phenyl-lithium and allyl chloride to yield allylbenzene .
Chemical Reactions Analysis
1-Chlorohex-2-EN-4-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The triple bond allows for addition reactions with various reagents.
Rearrangement Reactions: Notably, it undergoes double prototropic rearrangement when reacted with phenyl-lithium, yielding a mixture of cis- and trans-1-phenylhex-3-en-5-yne.
Common reagents used in these reactions include phenyl-lithium and allyl chloride, and the major products formed include allylbenzene and 1-phenylhex-3-en-5-yne .
Scientific Research Applications
1-Chlorohex-2-EN-4-yne is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for studying the properties of materials with conjugated systems.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 1-Chlorohex-2-EN-4-yne involves its reactivity with nucleophiles and electrophiles due to the presence of the chlorine atom and the triple bond. The molecular targets and pathways involved include the formation of new carbon-carbon bonds and the rearrangement of existing bonds, leading to the formation of various products .
Comparison with Similar Compounds
1-Chlorohex-2-EN-4-yne can be compared with other similar compounds such as:
1-Chloro-2-hexen-4-yne: Similar in structure but differs in the position of the chlorine atom.
Hex-1-en-4-yn-3-ol: The precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ability to undergo double prototropic rearrangement, a reaction not commonly observed in similar compounds .
Properties
IUPAC Name |
1-chlorohex-2-en-4-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl/c1-2-3-4-5-6-7/h4-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQWEVZXSMSWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC=CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80788713 |
Source
|
Record name | 1-Chlorohex-2-en-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80788713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53247-02-2 |
Source
|
Record name | 1-Chlorohex-2-en-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80788713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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